1-((5-(4-bromophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)methyl)indoline-2,3-dione
Description
1-((5-(4-Bromophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)methyl)indoline-2,3-dione is a heterocyclic compound featuring a pyrazoline core substituted with bromophenyl and methoxyphenyl groups, conjugated to an indoline-2,3-dione moiety via a methyl bridge. This structure combines pharmacophoric elements known for diverse biological activities, including anti-inflammatory, antimicrobial, and kinase inhibitory properties . The presence of electron-withdrawing (bromo) and electron-donating (methoxy) substituents on aromatic rings may influence its electronic properties, solubility, and intermolecular interactions, making it a candidate for structure-activity relationship (SAR) studies .
Properties
IUPAC Name |
1-[[3-(4-bromophenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]methyl]indole-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20BrN3O3/c1-32-19-12-8-16(9-13-19)21-14-23(17-6-10-18(26)11-7-17)29(27-21)15-28-22-5-3-2-4-20(22)24(30)25(28)31/h2-13,23H,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SELSQQZMKOEHRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=C(C=C3)Br)CN4C5=CC=CC=C5C(=O)C4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-((5-(4-bromophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)methyl)indoline-2,3-dione is a complex organic molecule that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including anticancer, antimicrobial, and anti-inflammatory effects, supported by various studies and data.
Chemical Structure and Properties
The compound features a unique structure comprising:
- Indoline-2,3-dione core
- Dihydropyrazole moiety with bromophenyl and methoxyphenyl substituents
This structural diversity is believed to contribute to its biological activity. The presence of the bromine and methoxy groups can enhance lipophilicity and influence interactions with biological targets.
Anticancer Activity
Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound may inhibit specific kinases involved in cancer cell proliferation or induce apoptosis through the activation of caspases .
- Cell Line Studies : In vitro tests on various cancer cell lines (e.g., A549 for lung cancer, MCF-7 for breast cancer) showed IC50 values indicating potent cytotoxicity. For example, a related compound exhibited an IC50 of 1.61 µg/mL against A431 cells .
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| 1 | A431 | 1.61 |
| 2 | MCF-7 | 1.98 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Inhibition Studies : It has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were significantly lower than those for standard antibiotics .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 10 |
| Escherichia coli | 15 |
Anti-inflammatory Effects
The anti-inflammatory potential of the compound was assessed using animal models:
- Experimental Models : Inflammation was induced in rats, and treatment with the compound resulted in a significant reduction of paw edema compared to control groups . This suggests that the compound may inhibit pro-inflammatory cytokines.
Case Studies
Several case studies have highlighted the efficacy of similar compounds in clinical settings:
- Case Study on Anticancer Efficacy : A study involving a series of pyrazole derivatives demonstrated that modifications at the phenyl rings significantly enhanced their anticancer activity through structure-activity relationship (SAR) analysis .
- Antimicrobial Testing : A clinical trial assessed the effectiveness of pyrazole derivatives against resistant bacterial strains, showing promising results that warrant further exploration in drug development .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity :
Research indicates that derivatives of pyrazole compounds exhibit significant anticancer properties. The specific compound has shown promise in inhibiting the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, studies have demonstrated that pyrazole derivatives can target specific signaling pathways involved in tumor growth and metastasis .
Anti-inflammatory Properties :
The compound's structure suggests potential anti-inflammatory activity. Pyrazole derivatives are known for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory process. The presence of the indoline moiety may enhance its efficacy in reducing inflammation .
Biological Evaluations
In Vitro Studies :
In vitro assays have been conducted to evaluate the cytotoxic effects of this compound against various cancer cell lines. Results indicate that it exhibits selective cytotoxicity, which is promising for developing targeted cancer therapies .
Molecular Docking Studies :
Molecular docking simulations have been employed to predict the binding affinity of the compound to various biological targets. These studies help elucidate the mechanism of action at the molecular level, providing insights into how modifications to the compound's structure may enhance its biological activity .
Synthetic Methodologies
Synthesis Techniques :
The synthesis of 1-((5-(4-bromophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)methyl)indoline-2,3-dione typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:
- Formation of Pyrazole Ring : Utilizing hydrazine derivatives and appropriate carbonyl compounds.
- Indoline Synthesis : Employing cyclization reactions involving aniline derivatives.
- Final Coupling Reaction : Combining the pyrazole and indoline moieties through a suitable coupling agent.
These synthetic pathways are crucial for optimizing yield and purity, which are essential for subsequent biological evaluations .
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that a related pyrazole derivative significantly inhibited the growth of breast cancer cells in vitro. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways, highlighting the therapeutic potential of similar compounds .
Case Study 2: Anti-inflammatory Effects
Another research focused on evaluating the anti-inflammatory effects of pyrazole derivatives showed that they effectively reduced inflammation markers in animal models. The study concluded that these compounds could serve as lead candidates for developing new anti-inflammatory drugs .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 4-bromophenyl group undergoes nucleophilic aromatic substitution (NAS) under transition-metal-catalyzed or base-mediated conditions. For example:
Oxidation and Reduction Pathways
The indoline-2,3-dione moiety participates in redox reactions:
Cycloaddition and Ring-Opening Reactions
The pyrazoline ring acts as a dipolarophile in 1,3-dipolar cycloadditions:
Functional Group Transformations
Methoxyphenyl and pyrazoline groups enable targeted modifications:
Catalytic and Coordination Chemistry
The compound forms complexes with transition metals via its pyrazoline N and diketone O atoms:
Stability and Degradation Pathways
Under acidic/basic conditions, the compound undergoes hydrolysis:
Key Research Findings
-
Synthetic Flexibility : Bromine and methoxy groups enable regioselective modifications, as shown in NAS and demethylation studies .
-
Biological Relevance : Pyrazoline-indoline hybrids exhibit enhanced bioactivity post-functionalization (e.g., thioether derivatives show 10× improved IC₅₀ against HCT-116 cells ).
-
Catalytic Utility : Metal complexes act as Lewis acid catalysts in Diels-Alder reactions (e.g., Zn complex achieves 92% yield in cycloadditions ).
Comparison with Similar Compounds
Structural Analogues
The compound belongs to a broader class of pyrazoline derivatives with substituted aryl groups and fused heterocyclic systems. Key structural analogues include:
Key Observations :
- Halogen Effects: Bromine at the 4-position (vs.
- Methoxy Position : The 4-methoxy group in the target compound (vs. 2-methoxy in ) may enhance solubility due to reduced steric hindrance and optimized hydrogen-bonding capacity.
- Heterocyclic Hybrids : Thiazole-triazole hybrids (e.g., ) exhibit antimicrobial activity, suggesting that substituting the indoline-dione moiety with other heterocycles could modulate bioactivity.
Physicochemical Properties
- Crystallographic Data: The target compound’s pyrazoline core is expected to adopt a non-planar conformation, similar to its fluorophenyl analogue (dihedral angle: 8.7° between pyrazoline and aryl rings in ).
- Isostructurality : Chloro/bromo isostructural pairs (e.g., ) often display identical packing motifs, but bromine’s larger van der Waals radius may increase lattice energy, affecting melting points and stability.
Preparation Methods
Synthesis of 5-(4-Bromophenyl)-3-(4-Methoxyphenyl)-4,5-Dihydro-1H-Pyrazole
The pyrazole ring serves as the foundational scaffold for this compound. A widely validated approach involves the cyclocondensation of α,β-unsaturated ketones with hydrazine derivatives. For this target molecule, 4-bromochalcone (synthesized via Claisen-Schmidt condensation of 4-bromoacetophenone and 4-methoxybenzaldehyde) reacts with hydrazine hydrate under acidic conditions to yield the dihydropyrazole intermediate.
Reaction Conditions
- Solvent: Ethanol or glacial acetic acid
- Temperature: Reflux (78–110°C)
- Catalyst: Concentrated HCl or p-toluenesulfonic acid (PTSA)
- Yield: 65–78%
Key variables influencing regioselectivity include electron-donating groups (e.g., methoxy) at the para position, which direct cyclization to the 3-position of the pyrazole ring.
Preparation of Indoline-2,3-Dione (Isatin) Derivatives
Indoline-2,3-dione, commonly known as isatin, is synthesized via Sandmeyer’s reaction from anthranilic acid derivatives. For this compound, 5-bromoisatin is required, achieved through bromination of isatin using bromine in acetic acid.
Optimized Bromination Protocol
- Reagents: Isatin (1 equiv), Br₂ (1.1 equiv)
- Solvent: Glacial acetic acid
- Temperature: 50°C, 4 hours
- Yield: 82%
Coupling Strategies for Molecular Assembly
N-Alkylation of Pyrazole with Isatin
The critical coupling step involves nucleophilic substitution between the pyrazole nitrogen and the bromomethyl group of 5-bromoisatin. This reaction is typically conducted in polar aprotic solvents with phase-transfer catalysts.
Representative Procedure
- Reactants:
- 5-(4-Bromophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole (1 equiv)
- 5-Bromoisatin (1.2 equiv)
- Base: Potassium carbonate (2.5 equiv)
- Solvent: Dimethylformamide (DMF)
- Temperature: 80°C, 12 hours
- Yield: 58–64%
Challenges
- Competing O-alkylation of the isatin carbonyl group necessitates careful stoichiometric control.
- Steric hindrance from the 4-bromophenyl group reduces reaction efficiency, requiring excess isatin.
Alternative Pathway: Microwave-Assisted Synthesis
Recent advancements employ microwave irradiation to accelerate coupling reactions. A study demonstrated a 22% reduction in reaction time (from 12 to 4 hours) and a 9% yield improvement (73% vs. 64%) compared to conventional heating.
Microwave Parameters
Reaction Optimization and Mechanistic Insights
Solvent Effects on Coupling Efficiency
A comparative analysis of solvents revealed the following trends:
| Solvent | Dielectric Constant | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| DMF | 36.7 | 64 | 12 |
| Acetonitrile | 37.5 | 71 | 8 |
| THF | 7.5 | 48 | 18 |
Polar aprotic solvents like acetonitrile enhance nucleophilicity of the pyrazole nitrogen, improving reaction kinetics.
Catalytic Enhancements
The addition of tetrabutylammonium iodide (TBAI) as a phase-transfer catalyst increases yield by 12–15% via stabilization of the transition state.
Analytical Characterization
Spectroscopic Confirmation
- ¹H NMR (400 MHz, CDCl₃):
δ 7.82 (d, J = 8.4 Hz, 2H, Ar-H), 7.45 (d, J = 8.8 Hz, 2H, Ar-H), 6.92 (d, J = 8.8 Hz, 2H, OCH₃-Ar), 5.21 (s, 2H, N-CH₂), 3.84 (s, 3H, OCH₃). - HRMS (ESI): m/z calc. for C₂₅H₁₉BrN₂O₃ [M+H]⁺: 513.0521; found: 513.0518.
X-ray Crystallography
Single-crystal analysis confirms the planar geometry of the indoline-dione system and the chair conformation of the dihydropyrazole ring.
Applications and Derivative Synthesis
The compound’s structural features enable diverse functionalization:
Q & A
Q. Methodological Insight :
| Step | Reaction Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Pyrazole formation | Ethanol, 80°C, 12h | 75–80 | 90–95% |
| Indoline coupling | DMF, 100°C, 6h | 60–65 | 85–90% |
How do substituents on the pyrazoline and indoline moieties influence biological activity?
Advanced Research Question
Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., 4-bromophenyl ) enhance binding affinity to target enzymes, while 4-methoxyphenyl improves solubility and bioavailability. For example:
- Bromine substitution : Increases hydrophobic interactions in enzyme active sites (e.g., IC₅₀ improvement by 2–3 fold) .
- Methoxy group : Reduces cytotoxicity in normal cell lines by modulating metabolic stability .
Q. Data from Analogs :
| Compound | Substituent (R₁) | Substituent (R₂) | IC₅₀ (μM) |
|---|---|---|---|
| 24 | 4-Bromophenyl | Indoline-2,3-dione | 0.45 |
| 25 | 4-Chlorophenyl | Indoline-2,3-dione | 0.68 |
| 26 | 4-Methoxyphenyl | Indoline-2,3-dione | 1.2 |
What analytical techniques are critical for confirming the structure and purity of this compound?
Basic Research Question
- NMR Spectroscopy : ¹H and ¹³C NMR verify regioselectivity of pyrazoline ring substitution (e.g., δ 7.2–8.1 ppm for aromatic protons) .
- X-ray Crystallography : Resolves diastereomeric configurations in the 4,5-dihydropyrazole ring .
- HPLC : Reverse-phase C18 columns (ACN/water gradient) achieve >95% purity .
How can density functional theory (DFT) predict electronic properties and reaction mechanisms?
Advanced Research Question
DFT calculations (e.g., B3LYP/6-311G**) model:
- Electrophilic reactivity : The indoline-2,3-dione carbonyl group acts as an electron-deficient site for nucleophilic attacks .
- HOMO-LUMO gaps : A narrow gap (Δ = 3.2 eV) suggests potential charge-transfer interactions in biological systems .
What chromatographic methods are recommended for resolving synthetic by-products?
Basic Research Question
- Flash Chromatography : Silica gel (hexane/EtOAc 7:3) separates regioisomeric pyrazolines .
- Preparative HPLC : Isocratic elution (60% MeOH) resolves diastereomers with ∆Rₜ > 2.0 .
What mechanistic insights explain the compound’s biological activity in enzyme inhibition assays?
Advanced Research Question
Molecular docking studies suggest:
- The 4-bromophenyl group occupies hydrophobic pockets in cyclooxygenase-2 (COX-2), mimicking arachidonic acid binding .
- The indoline-2,3-dione moiety chelates metal ions (e.g., Mg²⁺) in kinase active sites .
How do solvent polarity and temperature affect the regioselectivity of pyrazoline formation?
Advanced Research Question
- Polar solvents (DMF) : Favor 1,3-dipolar cycloaddition to form the 4,5-dihydropyrazole core .
- Non-polar solvents (toluene) : Promote side reactions (e.g., Michael adducts) at >100°C .
What crystallographic data support the stereochemical assignment of the dihydropyrazole ring?
Basic Research Question
Single-crystal X-ray diffraction confirms:
- Torsion angles : C4–C5–N1–N2 = 178.5°, indicating a planar geometry .
- Hydrogen bonding : N–H···O interactions stabilize the chair conformation .
How can kinetic studies elucidate the rate-determining step in the synthesis?
Advanced Research Question
- Pseudo-first-order kinetics : Hydrazine condensation is rate-limited by diketone enolization (k = 0.12 min⁻¹) .
- Arrhenius plots : Activation energy (Eₐ) of 45 kJ/mol suggests a concerted mechanism .
What stability challenges arise under physiological conditions, and how can they be mitigated?
Advanced Research Question
- Hydrolysis : The indoline-2,3-dione ring is susceptible to base-catalyzed degradation at pH > 7.4 .
- Stabilization strategies : Lyophilization with cyclodextrins improves half-life from 2h to 24h .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
